Cas no 1019680-55-7 (N-benzyl-1-methylcyclopropane-1-carboxamide)

N-benzyl-1-methylcyclopropane-1-carboxamide is a cyclopropane-derived carboxamide compound featuring a benzyl substituent on the nitrogen atom. Its unique structure, incorporating a strained cyclopropane ring and an amide functional group, makes it a valuable intermediate in organic synthesis and medicinal chemistry. The compound exhibits potential utility in the development of biologically active molecules due to its conformational rigidity and ability to modulate pharmacokinetic properties. Its synthetic versatility allows for further functionalization, enabling applications in drug discovery and agrochemical research. The presence of the benzyl group enhances solubility and reactivity, facilitating its use in cross-coupling and other transformations. This compound is typically handled under standard laboratory conditions, requiring appropriate storage to maintain stability.
N-benzyl-1-methylcyclopropane-1-carboxamide structure
1019680-55-7 structure
Product name:N-benzyl-1-methylcyclopropane-1-carboxamide
CAS No:1019680-55-7
MF:C12H15NO
Molecular Weight:189.254
CID:3167277
PubChem ID:84819616

N-benzyl-1-methylcyclopropane-1-carboxamide 化学的及び物理的性質

名前と識別子

    • Cyclopropanecarboxamide, 1-methyl-N-(phenylmethyl)-
    • N-benzyl-1-methylcyclopropane-1-carboxamide
    • N-Benzyl-1-methylcyclopropanecarboxamide
    • 1019680-55-7
    • インチ: InChI=1S/C12H15NO/c1-12(7-8-12)11(14)13-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14)
    • InChIKey: RHMLEGNVMIKAAL-UHFFFAOYSA-N
    • SMILES: CC1(C(NCC2=CC=CC=C2)=O)CC1

計算された属性

  • 精确分子量: 189.115364102g/mol
  • 同位素质量: 189.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 214
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.1Ų
  • XLogP3: 1.9

N-benzyl-1-methylcyclopropane-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM202544-1g
N-benzyl-1-methylcyclopropane-1-carboxamide
1019680-55-7 95%
1g
$549 2023-02-19
Chemenu
CM202544-1g
N-benzyl-1-methylcyclopropane-1-carboxamide
1019680-55-7 95%
1g
$549 2021-06-15
Alichem
A019140096-1g
N-Benzyl-1-methylcyclopropanecarboxamide
1019680-55-7 95%
1g
$483.48 2023-09-04

N-benzyl-1-methylcyclopropane-1-carboxamide 関連文献

N-benzyl-1-methylcyclopropane-1-carboxamideに関する追加情報

N-benzyl-1-methylcyclopropane-1-carboxamide (CAS No. 1019680-55-7): An Overview

N-benzyl-1-methylcyclopropane-1-carboxamide (CAS No. 1019680-55-7) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This compound, characterized by its N-benzyl and 1-methylcyclopropane-1-carboxamide moieties, offers a promising scaffold for the development of novel pharmaceutical agents.

The N-benzyl group in N-benzyl-1-methylcyclopropane-1-carboxamide is known for its aromaticity and ability to modulate the compound's solubility and lipophilicity. These properties are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. The 1-methylcyclopropane-1-carboxamide moiety, on the other hand, contributes to the compound's rigidity and conformational stability, which can influence its binding affinity to biological targets.

Recent studies have explored the biological activities of N-benzyl-1-methylcyclopropane-1-carboxamide, revealing its potential as a lead compound in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry (2022) demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to inflammatory responses.

Another area of interest is the potential of N-benzyl-1-methylcyclopropane-1-carboxamide as an anticancer agent. Research conducted at the National Cancer Institute (2023) showed that this compound can induce apoptosis in various cancer cell lines, including breast cancer and lung cancer cells. The anticancer activity is attributed to its ability to disrupt microtubule dynamics and inhibit cell proliferation. These findings suggest that N-benzyl-1-methylcyclopropane-1-carboxamide could serve as a valuable starting point for the development of more potent and selective anticancer drugs.

In addition to its therapeutic potential, N-benzyl-1-methylcyclopropane-1-carboxamide has been studied for its use in chemical synthesis and materials science. Its unique structure makes it a versatile building block for the synthesis of more complex molecules. For example, a study published in Organic Letters (2023) described a novel synthetic route to produce N-benzyl-1-methylcyclopropane-1-carboxamide derivatives with enhanced functional groups, which can be used in the development of advanced materials with improved mechanical and thermal properties.

The synthesis of N-benzyl-1-methylcyclopropane-1-carboxamide typically involves multistep reactions, including cyclopropanation and amidation processes. Recent advancements in catalytic methods have simplified these synthetic routes, making it more accessible for large-scale production. A notable example is the use of palladium-catalyzed cross-coupling reactions, which have been shown to improve yield and reduce side products.

The safety profile of N-benzyl-1-methylcyclopropane-1-carboxamide is an important consideration for its potential applications. Preclinical studies have indicated that this compound exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models. However, further research is needed to fully evaluate its safety in humans, particularly in terms of long-term exposure and potential interactions with other medications.

In conclusion, N-benzyl-1-methylcyclopropane-1-carboxamide (CAS No. 1019680-55-7) represents a promising compound with diverse applications in medicinal chemistry, chemical synthesis, and materials science. Its unique structural features and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents and advanced materials.

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